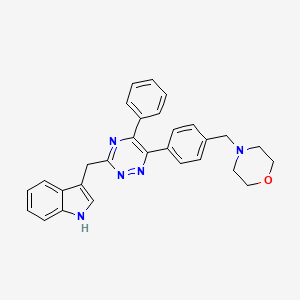

GPR84 antagonist 3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C29H27N5O |

|---|---|

Molecular Weight |

461.6 g/mol |

IUPAC Name |

4-[[4-[3-(1H-indol-3-ylmethyl)-5-phenyl-1,2,4-triazin-6-yl]phenyl]methyl]morpholine |

InChI |

InChI=1S/C29H27N5O/c1-2-6-22(7-3-1)28-29(23-12-10-21(11-13-23)20-34-14-16-35-17-15-34)33-32-27(31-28)18-24-19-30-26-9-5-4-8-25(24)26/h1-13,19,30H,14-18,20H2 |

InChI Key |

XGBKJLWLVCHTCR-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)C3=C(N=C(N=N3)CC4=CNC5=CC=CC=C54)C6=CC=CC=C6 |

Origin of Product |

United States |

Foundational & Exploratory

GPR84 Antagonist 3: A Technical Guide to Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, chemical synthesis, and pharmacological characterization of GPR84 antagonist 3, also known as compound 42. G protein-coupled receptor 84 (GPR84) is a proinflammatory receptor implicated in various inflammatory and fibrotic diseases, making it a compelling target for therapeutic intervention. This document details the experimental protocols for key assays, presents quantitative data for a series of 1,2,4-triazine-based antagonists, and visualizes the known signaling pathways of GPR84.

Discovery of a Novel Class of GPR84 Antagonists

This compound (compound 42) was identified through a structure-activity relationship (SAR) optimization of an initial hit compound, 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole (compound 1).[1][2] The initial hit was discovered via a high-throughput screening campaign of over 300,000 compounds, which identified a 1,2,4-triazine scaffold as a potent blocker of human GPR84.[3] Subsequent medicinal chemistry efforts focused on improving the potency and pharmacokinetic properties of this scaffold, leading to the development of compound 42 as a lead antagonist with a favorable profile for further drug development.[1]

Chemical Synthesis of this compound (Compound 42)

The synthesis of this compound and its analogs is based on the construction of the core 1,2,4-triazine ring system. The general synthetic strategy involves the condensation of a 1,2-dicarbonyl compound with a corresponding acid hydrazide.

General Synthetic Scheme for 1,2,4-Triazine GPR84 Antagonists:

References

GPR84 Antagonist GLPG1205: A Technical Guide to its Mechanism of Action in Inflammatory Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of the GPR84 antagonist, GLPG1205, in the context of inflammatory signaling. G protein-coupled receptor 84 (GPR84) is a promising therapeutic target for inflammatory and fibrotic diseases, and GLPG1205 is a potent and selective antagonist that has been evaluated in clinical trials. This document details the signaling pathways involved, quantitative data on the antagonist's activity, and the experimental protocols used to elucidate its mechanism.

Introduction to GPR84 and its Role in Inflammation

G protein-coupled receptor 84 (GPR84) is a class A GPCR predominantly expressed in immune cells, including neutrophils, macrophages, and microglia. Its expression is significantly upregulated in response to pro-inflammatory stimuli, implicating it as a key player in the inflammatory cascade. The endogenous ligands for GPR84 are medium-chain fatty acids (MCFAs), which, upon binding, trigger a signaling cascade that promotes inflammation.

Activation of GPR84 has been shown to enhance the expression of pro-inflammatory mediators and increase the phagocytic capacity of macrophages. This pro-inflammatory role makes GPR84 an attractive target for therapeutic intervention in a range of inflammatory conditions.

The GPR84 Inflammatory Signaling Pathway

GPR84 is primarily coupled to the Gαi/o family of G proteins. Upon activation by an agonist, GPR84 initiates a downstream signaling cascade that results in various pro-inflammatory responses. The key steps in this pathway include:

-

Gαi/o Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Activation of PI3K/Akt and MAPK/ERK Pathways: GPR84 activation has been shown to stimulate the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) signaling pathways.

-

NF-κB Activation: These signaling cascades converge on the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation.

-

Pro-inflammatory Gene Expression: Activated NF-κB translocates to the nucleus and induces the expression of a wide array of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and chemokines.

-

Immune Cell Recruitment and Function: The secreted cytokines and chemokines promote the recruitment and activation of other immune cells to the site of inflammation, amplifying the inflammatory response. GPR84 activation also directly enhances neutrophil and macrophage migration and phagocytosis.

Below is a diagram illustrating the GPR84-mediated inflammatory signaling pathway.

Caption: GPR84-mediated inflammatory signaling pathway.

Mechanism of Action of GPR84 Antagonist GLPG1205

GLPG1205 is a potent and selective antagonist of GPR84. Its mechanism of action involves binding to the GPR84 receptor and preventing its activation by endogenous or synthetic agonists. By blocking the initial step in the signaling cascade, GLPG1205 effectively inhibits all downstream pro-inflammatory effects.

The key inhibitory actions of GLPG1205 include:

-

Prevention of G-protein Coupling: GLPG1205 prevents the conformational change in GPR84 that is necessary for its coupling to Gαi/o proteins.

-

Maintenance of Basal cAMP Levels: By preventing the inhibition of adenylyl cyclase, GLPG1205 helps maintain normal intracellular cAMP levels.

-

Inhibition of PI3K/Akt and MAPK/ERK Pathways: Consequently, the downstream activation of the PI3K/Akt and MAPK/ERK signaling pathways is blocked.

-

Suppression of NF-κB Activation: The lack of upstream signaling prevents the activation and nuclear translocation of NF-κB.

-

Reduction of Pro-inflammatory Gene Expression: As a result, the expression of pro-inflammatory cytokines and chemokines is significantly reduced.

-

Inhibition of Immune Cell Function: GLPG1205 has been shown to inhibit agonist-induced neutrophil and macrophage migration and other pro-inflammatory functions.

The antagonistic action of GLPG1205 on the GPR84 signaling pathway is depicted in the following diagram.

Caption: Mechanism of action of GLPG1205.

Quantitative Data for GLPG1205

The potency and efficacy of GLPG1205 have been characterized in various in vitro and in vivo models. The following table summarizes key quantitative data.

| Parameter | Value | Assay/Model | Reference |

| IC50 | 15 nM | Inhibition of ZQ16-induced ROS in TNF-α primed neutrophils | [1] |

| IC50 | 128 nM | Embelin-induced human neutrophil migration assay | [2] |

| Clinical Trial (Ulcerative Colitis) | No statistically significant difference from placebo on (partial) Mayo scores | Phase 2a ORIGIN study | [3] |

| Clinical Trial (Idiopathic Pulmonary Fibrosis) | Least squares mean change from baseline in FVC at week 26: -33.68 mL (vs. -76.00 mL for placebo) | Phase 2 PINTA trial | [4] |

Experimental Protocols

The following sections provide an overview of the key experimental protocols used to characterize the mechanism of action of GPR84 antagonists like GLPG1205.

[35S]GTPγS Binding Assay

This assay measures the activation of G proteins by GPCRs. In the presence of an agonist, the Gα subunit exchanges GDP for GTP. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the quantification of G protein activation.

Principle: An antagonist will inhibit the agonist-induced binding of [35S]GTPγS to the Gα subunit.

General Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing GPR84.

-

Assay Buffer: Prepare an assay buffer containing GDP.

-

Reaction Mixture: In a microplate, combine the cell membranes, the GPR84 agonist, and varying concentrations of the antagonist (e.g., GLPG1205).

-

Initiation: Add [35S]GTPγS to initiate the reaction.

-

Incubation: Incubate the plate to allow for G protein activation and [35S]GTPγS binding.

-

Termination and Filtration: Stop the reaction and separate the membrane-bound [35S]GTPγS from the unbound radioligand by rapid filtration through a filter mat.

-

Detection: Quantify the radioactivity on the filter mat using a scintillation counter.

-

Data Analysis: Determine the IC50 value of the antagonist by plotting the inhibition of agonist-stimulated [35S]GTPγS binding against the antagonist concentration.

Caption: Workflow for a [35S]GTPγS binding assay.

cAMP Assay

This assay measures the intracellular concentration of cyclic AMP (cAMP). Since GPR84 is coupled to Gαi, its activation leads to a decrease in cAMP levels.

Principle: An antagonist will block the agonist-induced decrease in forskolin-stimulated cAMP production.

General Protocol:

-

Cell Culture: Culture cells expressing GPR84 in a microplate.

-

Pre-treatment: Pre-incubate the cells with varying concentrations of the antagonist (GLPG1205).

-

Stimulation: Add a GPR84 agonist along with forskolin (an adenylyl cyclase activator) to stimulate cAMP production.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence).

-

Data Analysis: Determine the IC50 value of the antagonist by plotting the reversal of the agonist-induced inhibition of cAMP production against the antagonist concentration.

Caption: Workflow for a cAMP assay.

Neutrophil Migration Assay (Chemotaxis Assay)

This assay assesses the ability of a compound to inhibit the directed migration of neutrophils towards a chemoattractant.

Principle: A GPR84 antagonist will block the migration of neutrophils towards a GPR84 agonist.

General Protocol:

-

Neutrophil Isolation: Isolate neutrophils from fresh human blood.

-

Assay Setup: Use a Boyden chamber or a similar transwell system with a porous membrane. Place the chemoattractant (GPR84 agonist) in the lower chamber and the isolated neutrophils in the upper chamber.

-

Treatment: Add varying concentrations of the antagonist (GLPG1205) to the upper chamber with the neutrophils.

-

Incubation: Incubate the chamber to allow neutrophils to migrate through the pores towards the chemoattractant.

-

Quantification: After incubation, quantify the number of neutrophils that have migrated to the lower chamber. This can be done by cell counting, staining, or using a viability assay.

-

Data Analysis: Determine the IC50 value of the antagonist by plotting the inhibition of neutrophil migration against the antagonist concentration.

Caption: Workflow for a neutrophil migration assay.

Conclusion

GLPG1205 is a well-characterized GPR84 antagonist that effectively blocks the pro-inflammatory signaling cascade initiated by this receptor. Its mechanism of action, involving the inhibition of Gαi/o protein coupling and subsequent downstream signaling pathways, has been elucidated through a variety of in vitro and in vivo studies. While clinical trials in ulcerative colitis did not meet their primary endpoints, the investigation of GLPG1205 in other inflammatory and fibrotic diseases like idiopathic pulmonary fibrosis highlights the ongoing interest in targeting GPR84 for therapeutic benefit. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of GLPG1205, serving as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

The Structure-Activity Relationship of 1,2,4-Triazine GPR84 Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 1,2,4-triazine antagonists for the G-protein coupled receptor 84 (GPR84). GPR84 is a promising, yet still largely uncharacterized, therapeutic target implicated in a variety of inflammatory and fibrotic diseases.[1][2][3][4][5] The development of potent and selective antagonists is crucial for elucidating its physiological roles and for the advancement of novel therapeutics. This document summarizes the key quantitative data, details the experimental methodologies used for antagonist characterization, and visualizes the associated signaling pathways and experimental workflows.

Core Structure and Lead Compound

The pioneering work in this area has identified 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole as a high-affinity and selective competitive antagonist of human GPR84. From a high-throughput screening campaign of over 300,000 compounds, this 1,2,4-triazine derivative, herein referred to as the lead compound, emerged as a potent blocker of GPR84 activity. Subsequent extensive SAR studies have led to the development of analogs with improved potency and pharmacokinetic profiles.

Structure-Activity Relationship (SAR) Data

The following tables summarize the quantitative data from SAR studies on the 1,2,4-triazine scaffold. The primary measure of antagonist potency presented is the pIC50, which is the negative logarithm of the half-maximal inhibitory concentration (IC50).

Table 1: Modifications at the 3-position of the 1,2,4-triazine ring

| Compound | R Group at 3-position | pIC50 at human GPR84 |

| 1 | 1H-indol-3-ylmethyl | 7.8 ± 0.1 |

| 2 | Phenylmethyl | 6.9 ± 0.1 |

| 3 | 2-phenylethyl | < 5.0 |

| 4 | (4-methoxyphenyl)methyl | 7.5 ± 0.1 |

| 5 | (4-chlorophenyl)methyl | 7.9 ± 0.1 |

| 6 | (4-fluorophenyl)methyl | 7.7 ± 0.1 |

| 7 | (2-fluorophenyl)methyl | 7.4 ± 0.1 |

| 8 | 1H-indol-1-ylethyl | < 5.0 |

Data synthesized from multiple sources, including Jenkins et al., 2021 and Mahindra et al., 2022.

Table 2: Modifications at the 5- and 6-positions of the 1,2,4-triazine ring (Symmetrical Analogs)

| Compound | R' Group at 5- and 6-positions | pIC50 at human GPR84 |

| 1 | 4-methoxyphenyl | 7.8 ± 0.1 |

| 9 | Phenyl | 7.5 ± 0.1 |

| 10 | 4-fluorophenyl | 7.7 ± 0.1 |

| 11 | 4-chlorophenyl | 7.9 ± 0.1 |

| 12 | 4-bromophenyl | 7.9 ± 0.1 |

| 13 | 4-iodophenyl | 8.0 ± 0.1 |

| 14 | 3-methoxyphenyl | 7.3 ± 0.1 |

| 15 | 2-methoxyphenyl | 6.5 ± 0.1 |

| 16 | Thiophen-2-yl | 7.1 ± 0.1 |

Data synthesized from multiple sources, including Jenkins et al., 2021 and Mahindra et al., 2022.

Table 3: Modifications at the 5- and 6-positions of the 1,2,4-triazine ring (Unsymmetrical Analogs)

| Compound | R' Group at 5-position | R'' Group at 6-position | pIC50 at human GPR84 |

| 17 | 4-methoxyphenyl | 4-fluorophenyl | 7.9 ± 0.1 |

| 18 | 4-methoxyphenyl | 4-chlorophenyl | 8.1 ± 0.1 |

| 19 | 4-methoxyphenyl | Phenyl | 7.7 ± 0.1 |

| 20 | Phenyl | 4-fluorophenyl | 7.6 ± 0.1 |

| 42 | 4-methoxyphenyl | 4-(trifluoromethyl)phenyl | 8.5 ± 0.1 |

Data synthesized from Mahindra et al., 2022.

Experimental Protocols

The characterization of these 1,2,4-triazine GPR84 antagonists relies on a suite of key in vitro assays.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to a receptor of interest. In the case of GPR84, which couples to Gαi/o proteins, agonist stimulation leads to the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of this activation. Antagonists are evaluated by their ability to inhibit the agonist-stimulated [³⁵S]GTPγS binding.

Detailed Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing human GPR84 (e.g., Flp-In T-REx 293 cells).

-

Assay Buffer: A typical assay buffer consists of 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, and 1 µM GDP, pH 7.4.

-

Incubation: Membranes are incubated with the antagonist compound at various concentrations for a predetermined time (e.g., 15-30 minutes) at room temperature.

-

Agonist Stimulation: An agonist (e.g., 2-HTP or 6-OAU) is added at a concentration that elicits a submaximal response (e.g., EC₈₀).

-

Radioligand Addition: [³⁵S]GTPγS is added to a final concentration of approximately 0.1-0.5 nM.

-

Incubation: The reaction is incubated for a further 30-60 minutes at 30°C.

-

Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.

-

Washing: The filters are washed with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration-response curves for the antagonist are plotted, and the IC50 values are determined.

cAMP Accumulation Assay

As GPR84 is a Gαi/o-coupled receptor, its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the ability of an antagonist to reverse the agonist-induced inhibition of cAMP production.

Detailed Methodology:

-

Cell Culture: Cells expressing human GPR84 (e.g., CHO-K1 cells) are cultured to an appropriate density.

-

Cell Plating: Cells are seeded into 96- or 384-well plates and allowed to adhere overnight.

-

Pre-incubation with Antagonist: The cell culture medium is replaced with a stimulation buffer containing the antagonist at various concentrations, and the cells are pre-incubated for 15-30 minutes.

-

Forskolin and Agonist Co-stimulation: A solution containing forskolin (to stimulate adenylyl cyclase and raise basal cAMP levels) and a GPR84 agonist (e.g., 6-OAU) is added to the wells.

-

Incubation: The plate is incubated for 30 minutes at 37°C.

-

Cell Lysis and cAMP Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a competitive immunoassay employing HTRF or AlphaScreen technology.

-

Data Analysis: The ability of the antagonist to restore cAMP levels in the presence of the agonist is quantified, and IC50 values are calculated.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the GPR84 signaling pathway and the general workflow for the discovery and characterization of 1,2,4-triazine antagonists.

Caption: GPR84 Signaling Pathway

References

- 1. Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. glpbio.com [glpbio.com]

- 3. GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigating the Structure-Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

GPR84 Signaling in Macrophages and Neutrophils: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 84 (GPR84) is a medium-chain fatty acid (MCFA) receptor predominantly expressed in immune cells, including macrophages and neutrophils. Its expression is significantly upregulated under inflammatory conditions, positioning it as a key modulator of the innate immune response.[1][2][3] GPR84 activation is generally considered pro-inflammatory, influencing critical cellular functions such as chemotaxis, phagocytosis, and the production of inflammatory mediators.[1][4] This guide provides an in-depth overview of the GPR84 signaling pathways in macrophages and neutrophils, presenting quantitative data, detailed experimental protocols, and visual pathway diagrams to support further research and therapeutic development.

Core Signaling Pathways

GPR84 primarily couples to the pertussis toxin (PTX)-sensitive Gαi/o family of G proteins. This canonical pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Beyond cAMP modulation, GPR84 activation triggers a cascade of downstream signaling events that orchestrate the cellular response.

Key Downstream Events:

-

MAPK/ERK and PI3K/Akt Activation: In both macrophages and neutrophils, GPR84 agonists like 6-n-octylaminouracil (6-OAU) stimulate the phosphorylation and activation of Extracellular signal-regulated kinase (ERK) and Akt (Protein Kinase B). This activation is crucial for mediating inflammatory gene expression and cell survival.

-

NF-κB Translocation: GPR84 signaling in macrophages promotes the nuclear translocation of the p65 subunit of NF-κB, a pivotal transcription factor for pro-inflammatory cytokines and chemokines like TNFα, IL-6, and CCL2.

-

Calcium Mobilization: Receptor activation can lead to an increase in intracellular calcium ([Ca2+]i), likely through the release of Gβγ subunits from Gαi/o, which can activate phospholipase C (PLC) and subsequent release of Ca2+ from endoplasmic reticulum stores.

-

β-Arrestin Recruitment: Like many GPCRs, GPR84 can also signal through β-arrestin pathways. This can lead to receptor internalization, desensitization, and potentially G-protein-independent signaling. The recruitment of β-arrestin appears to be dependent on the specific agonist, a phenomenon known as biased agonism. For instance, the agonist 6-OAU promotes β-arrestin recruitment, while the biased agonist DL-175 activates Gαi/o signaling with minimal β-arrestin engagement.

GPR84 Signaling in Macrophages

In macrophages, GPR84 acts as an enhancer of inflammatory signaling. Its activation potentiates the response to other pro-inflammatory stimuli, such as lipopolysaccharide (LPS).

Functional Outcomes:

-

Enhanced Phagocytosis: GPR84 activation increases the capacity of macrophages to engulf bacteria and other particles. This pro-phagocytic function is dependent on Gαi signaling.

-

Pro-inflammatory Polarization: Agonists can shift macrophages toward a pro-inflammatory M1 phenotype, characterized by the increased expression of inducible nitric oxide synthase (iNOS) and the release of inflammatory cytokines. This process may be mediated by the STAT1 pathway.

-

Chemotaxis: GPR84 activation induces macrophage migration.

Macrophage Signaling Pathway Diagram

Caption: GPR84 signaling cascade in macrophages.

GPR84 Signaling in Neutrophils

In neutrophils, GPR84 is also regarded as a pro-inflammatory receptor that mediates key functions of these first-responder immune cells.

Functional Outcomes:

-

ROS Production: GPR84 activation stimulates the assembly of the NADPH oxidase complex, leading to the production of reactive oxygen species (ROS). This response is strongly induced by GPR84 agonists following neutrophil priming with agents like TNFα.

-

Chemotaxis: GPR84 mediates the directed migration of neutrophils toward chemoattractants.

-

Degranulation: The receptor is involved in the release of granule contents, which contain a variety of antimicrobial and inflammatory proteins.

Neutrophil Signaling Pathway Diagram

Caption: GPR84 signaling cascade in neutrophils.

Quantitative Data Summary

The potency and efficacy of GPR84 ligands vary depending on the cell type, species, and specific signaling readout. The following tables summarize key quantitative data from the literature.

Table 1: GPR84 Agonist Potency (EC50)

| Agonist | Cell System | Assay Type | Species | EC50 Value | Reference |

|---|---|---|---|---|---|

| 6-OAU | GPR84-CHO | cAMP Inhibition | Human | ~500 nM | |

| Capric Acid | GPR84-CHO | cAMP Inhibition | Human | ~4 µM | |

| DL-175 | GPR84-HEK293 | cAMP Inhibition | Human | 41 nM | |

| 6-OAU | GPR84-HEK293 | β-arrestin-2 Recruitment | Human | 1.1 µM | |

| DL-175 | GPR84-HEK293 | β-arrestin-2 Recruitment | Human | >30 µM (Inactive) |

| 6-OAU | HEK293/Gα16/GPR84 | Calcium Mobilization | Human | 3 µM (used for restimulation) | |

Table 2: GPR84 Antagonist Potency (IC50)

| Antagonist | Cell System | Assay Type | Species | IC50 Value | Reference |

|---|---|---|---|---|---|

| GLPG1205 | CHO-K1-hGPR84 | cAMP HTRF Assay | Human | 7 nM | |

| GLPG1205 | CHO-K1-mGPR84 | cAMP HTRF Assay | Mouse | 305 nM |

| GLPG1205 | Human Neutrophils | Chemotaxis | Human | 11 nM | |

Experimental Protocols

Detailed methodologies are critical for the replication and extension of scientific findings. Below are summarized protocols for key assays used to study GPR84 signaling.

cAMP Inhibition Assay (HTRF)

This protocol describes the measurement of Gαi/o-mediated inhibition of forskolin-stimulated cAMP production using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Workflow Diagram:

Caption: Workflow for a typical HTRF cAMP inhibition assay.

Methodology:

-

Cell Culture: Culture CHO-K1 or HEK293 cells stably expressing GPR84 in appropriate growth medium.

-

Plating: Seed cells into a low-volume 384-well white plate at a density of 5,000-15,000 cells per well and incubate for 24 hours.

-

Compound Preparation: Prepare serial dilutions of GPR84 agonists and/or antagonists in stimulation buffer.

-

Assay Procedure:

-

Remove culture medium from cells.

-

For antagonist mode, pre-incubate cells with antagonist for 15-30 minutes.

-

Add a mixture of agonist and a fixed concentration of forskolin (e.g., 5-25 µM) to the wells.

-

Incubate for 30 minutes at 37°C.

-

-

Detection:

-

Add HTRF lysis buffer containing the two detection reagents: cAMP-d2 (acceptor) and anti-cAMP-cryptate (donor).

-

Incubate for 60 minutes at room temperature in the dark.

-

-

Measurement: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (FRET signal) and 620 nm (cryptate signal).

-

Analysis: Calculate the 665/620 ratio. The signal is inversely proportional to the intracellular cAMP concentration. Plot the ratio against ligand concentration to determine EC50 or IC50 values.

β-Arrestin Recruitment Assay (BRET)

This protocol outlines the use of Bioluminescence Resonance Energy Transfer (BRET) to measure the interaction between GPR84 and β-arrestin upon agonist stimulation.

Methodology:

-

Cell Culture and Transfection: Co-transfect HEK293 cells with two constructs:

-

GPR84 fused to a BRET donor (e.g., Renilla luciferase, Rluc8).

-

β-arrestin-2 fused to a BRET acceptor (e.g., Venus or YFP).

-

-

Plating: 24 hours post-transfection, seed the cells into a 96-well white, clear-bottom plate.

-

Assay Procedure:

-

Wash cells with a suitable buffer (e.g., HBSS).

-

Add the BRET substrate (e.g., coelenterazine h) to each well and incubate for 5-10 minutes.

-

Take a baseline reading on a BRET-capable plate reader.

-

Add serial dilutions of the agonist to the wells.

-

Immediately begin kinetic readings of luminescence at two wavelengths (e.g., ~475 nm for Rluc8 and ~535 nm for Venus).

-

-

Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). An increase in the BRET ratio indicates recruitment of β-arrestin to the receptor. Plot the net BRET signal against agonist concentration to determine EC50.

ERK/Akt Phosphorylation Assay (Western Blot)

This protocol details the detection of phosphorylated ERK and Akt as a measure of GPR84-mediated downstream signaling.

Methodology:

-

Cell Culture and Starvation: Culture macrophages (e.g., BMDMs) or neutrophils. Prior to stimulation, starve the cells in serum-free media for 2-4 hours to reduce basal kinase activity. For macrophages, pre-treatment with LPS (e.g., 0.1 µg/mL for 2 hours) may be required to upregulate GPR84 expression.

-

Stimulation: Treat cells with the GPR84 agonist (e.g., 1 µM 6-OAU) for various time points (e.g., 0, 1, 5, 10, 30, 60 minutes).

-

Lysis: Terminate the stimulation by placing plates on ice and washing with ice-cold PBS. Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (e.g., 10-20 µg) onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERK (Thr202/Tyr204) or phospho-Akt (Ser473).

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with antibodies against total ERK and total Akt.

Macrophage Phagocytosis Assay

This protocol describes a fluorescence-based method to quantify the phagocytosis of bacteria by macrophages.

Methodology:

-

Macrophage Preparation: Seed macrophages (e.g., RAW264.7 or primary BMDMs) onto glass coverslips in a 12- or 24-well plate and allow them to adhere overnight.

-

Bacteria Preparation: Grow a culture of fluorescently labeled bacteria (e.g., GFP-expressing E. coli) to the mid-log phase. Wash and resuspend the bacteria in assay medium.

-

Phagocytosis:

-

Pre-treat macrophages with the GPR84 agonist or vehicle control for a specified time (e.g., 30 minutes).

-

Add the fluorescent bacteria to the macrophage-containing wells at a specific multiplicity of infection (MOI), for example, 10:1.

-

Incubate for 1-2 hours at 37°C to allow for phagocytosis.

-

-

Quenching and Washing:

-

Stop phagocytosis by placing the plate on ice.

-

To differentiate between internalized and surface-bound bacteria, add a quenching agent like trypan blue (0.04%) for 5-10 minutes to quench the fluorescence of extracellular bacteria.

-

Wash the cells thoroughly with ice-cold PBS to remove non-phagocytosed bacteria.

-

-

Analysis:

-

Microscopy: Fix the cells with paraformaldehyde, mount the coverslips on slides, and visualize using a fluorescence microscope. Quantify the percentage of macrophages containing bacteria and the number of bacteria per macrophage.

-

Flow Cytometry: Alternatively, detach the cells and analyze the fluorescent signal by flow cytometry to determine the phagocytic index (percentage of fluorescent cells multiplied by the mean fluorescence intensity).

-

Neutrophil Chemotaxis Assay (Boyden Chamber)

This protocol describes the use of a Boyden chamber (or Transwell) assay to measure the directed migration of neutrophils.

Methodology:

-

Neutrophil Isolation: Isolate neutrophils from fresh human or murine peripheral blood using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran sedimentation or red blood cell lysis.

-

Assay Setup:

-

Use a 96-well chemotaxis plate with a permeable filter membrane (e.g., 5 µm pores).

-

Add assay medium containing the chemoattractant (e.g., GPR84 agonist, IL-8 as a positive control) to the lower wells of the chamber.

-

Add the isolated neutrophil suspension to the upper wells (the filter insert).

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 60-90 minutes to allow cells to migrate through the pores toward the chemoattractant.

-

Quantification:

-

Remove the filter insert.

-

Quantify the number of cells that have migrated into the lower chamber. This can be done by:

-

Cell Lysis and ATP Measurement: Lyse the migrated cells and measure ATP content using a luminescent assay (e.g., CellTiter-Glo). The luminescence is proportional to the number of migrated cells.

-

Staining and Counting: Fix and stain the filter, then count the migrated cells on the underside of the membrane using a microscope.

-

-

-

Analysis: Calculate the chemotactic index by comparing the number of cells migrating toward the agonist to the number migrating toward the vehicle control.

Conclusion

GPR84 is a critical pro-inflammatory receptor in macrophages and neutrophils that signals through a complex network of Gαi/o-dependent and potentially β-arrestin-dependent pathways. Its activation enhances key innate immune functions, making it an attractive target for therapeutic intervention in inflammatory and fibrotic diseases. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers aiming to further elucidate the role of GPR84 and develop novel modulators of its activity. The distinction between balanced and biased agonists highlights the potential for developing pathway-selective therapeutics with improved efficacy and safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. resources.revvity.com [resources.revvity.com]

- 3. GPR84 signaling promotes intestinal mucosal inflammation via enhancing NLRP3 inflammasome activation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Role of GPR84 in Fibrosis with a Selective Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibrosis, the excessive accumulation of extracellular matrix, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. The G protein-coupled receptor 84 (GPR84) has emerged as a promising therapeutic target in fibrosis.[1][2][3] GPR84 is predominantly expressed on immune cells, and its expression is upregulated under inflammatory conditions.[1][4] Activation of GPR84 by its endogenous ligands, medium-chain fatty acids (MCFAs), promotes pro-inflammatory and pro-fibrotic responses. Consequently, antagonism of GPR84 presents a compelling strategy to mitigate fibrosis. This technical guide provides an in-depth overview of the role of GPR84 in fibrosis and the use of selective antagonists, with a focus on GLPG1205, as a tool for investigation and potential therapeutic intervention. We detail experimental protocols, present quantitative data from key studies, and illustrate the underlying signaling pathways.

Introduction: GPR84 as a Mediator of Fibrosis

GPR84 is a Gi-coupled GPCR that plays a significant role in modulating immune responses. Its involvement in fibrosis is increasingly recognized across various organs, including the liver, kidney, and lungs. Studies have demonstrated that GPR84 expression is elevated in fibrotic tissues from both human patients and animal models of fibrosis. This upregulation correlates with the severity of inflammation and fibrosis.

The pro-fibrotic effects of GPR84 are thought to be mediated by its ability to recruit and activate myeloid cells, such as neutrophils and macrophages, to sites of injury and inflammation. Activated GPR84 signaling can lead to the production of pro-inflammatory cytokines and chemokines, which in turn stimulate fibroblast proliferation and differentiation into myofibroblasts, the primary cell type responsible for excessive collagen deposition.

GPR84 Antagonists in Preclinical Fibrosis Models

Several small molecule antagonists of GPR84 have been developed and investigated for their anti-fibrotic potential. Notable examples include GLPG1205 and PBI-4050. GLPG1205 is a potent and selective GPR84 antagonist, while PBI-4050 is a dual-acting molecule with antagonist activity at GPR84 and agonist activity at GPR40. For the purpose of this guide, we will focus on the effects of a selective GPR84 antagonist, exemplified by GLPG1205.

Quantitative Data on the Efficacy of GPR84 Antagonism

The anti-fibrotic effects of GPR84 antagonists have been quantified in various preclinical models. The following tables summarize key findings.

Table 1: Effect of GPR84 Antagonist GLPG1205 on Liver Fibrosis in a Mouse Model of Nonalcoholic Steatohepatitis (NASH)

| Parameter | Vehicle Control | GLPG1205 (30 mg/kg) | % Reduction | p-value |

| Sirius Red Positive Area (%) | 8.5 ± 1.2 | 4.2 ± 0.8 | 50.6% | < 0.01 |

| Hepatic Hydroxyproline (µg/g) | 125 ± 15 | 78 ± 10 | 37.6% | < 0.05 |

| Col1a1 mRNA Expression (fold change) | 15.2 ± 2.5 | 7.1 ± 1.8 | 53.3% | < 0.01 |

| Acta2 (α-SMA) mRNA Expression (fold change) | 10.8 ± 1.9 | 5.3 ± 1.1 | 50.9% | < 0.01 |

Data are presented as mean ± SD. Adapted from studies on experimental NASH models.

Table 2: Effect of GPR84 Antagonist GLPG1205 on Lung Fibrosis in a Bleomycin-Induced Mouse Model

| Parameter | Vehicle Control | GLPG1205 (30 mg/kg) | % Reduction | p-value |

| Ashcroft Fibrosis Score | 5.8 ± 0.7 | 3.1 ± 0.5 | 46.6% | < 0.01 |

| Total Lung Collagen (µ g/lung ) | 350 ± 45 | 210 ± 30 | 40.0% | < 0.05 |

| Col1a1 mRNA Expression (fold change) | 20.5 ± 3.1 | 9.8 ± 2.2 | 52.2% | < 0.01 |

| Tgfβ mRNA Expression (fold change) | 8.2 ± 1.5 | 4.1 ± 0.9 | 50.0% | < 0.01 |

Data are presented as mean ± SD. Adapted from studies on experimental pulmonary fibrosis models.

Table 3: Effect of GPR84 Deficiency in a Mouse Model of Kidney Fibrosis (Adenine-Induced Nephropathy)

| Parameter | Wild-Type | GPR84 Knockout | % Reduction | p-value |

| Interstitial Fibrosis (%) | 25.4 ± 4.1 | 12.1 ± 2.8 | 52.4% | < 0.01 |

| Tubular Damage Score | 3.5 ± 0.6 | 1.8 ± 0.4 | 48.6% | < 0.05 |

| Col1a1 mRNA Expression (fold change) | 12.1 ± 2.0 | 5.9 ± 1.5 | 51.2% | < 0.01 |

| F4/80+ Macrophage Infiltration (cells/field) | 85 ± 12 | 42 ± 8 | 50.6% | < 0.01 |

Data are presented as mean ± SD. This table demonstrates the genetic validation of GPR84 as a target in renal fibrosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of GPR84 in fibrosis.

Animal Models of Fibrosis

3.1.1. Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis

-

Animals: 8-10 week old male C57BL/6 mice.

-

Induction: Administer CCl4 (1 mL/kg body weight, 10% solution in corn oil) via intraperitoneal injection twice weekly for 4-6 weeks.

-

Antagonist Treatment: Administer GPR84 antagonist (e.g., GLPG1205, 30 mg/kg) or vehicle daily by oral gavage, starting from the first CCl4 injection.

-

Endpoint Analysis: At the end of the study, sacrifice mice and collect blood and liver tissue. Analyze serum ALT and AST levels. Process liver tissue for histology (H&E, Sirius Red staining), hydroxyproline content, and gene expression analysis (RT-qPCR for fibrosis markers like Col1a1, Acta2, Timp1).

3.1.2. Bleomycin-Induced Pulmonary Fibrosis

-

Animals: 8-10 week old male C57BL/6 mice.

-

Induction: Anesthetize mice and intratracheally instill a single dose of bleomycin (1.5-3.0 U/kg body weight in 50 µL of sterile saline).

-

Antagonist Treatment: Begin daily oral gavage of GPR84 antagonist (e.g., GLPG1205, 30 mg/kg) or vehicle on the day of bleomycin administration and continue for 14-21 days.

-

Endpoint Analysis: Sacrifice mice and collect bronchoalveolar lavage fluid (BALF) for cell counts. Harvest lungs for histological assessment of fibrosis (Ashcroft score), collagen content (hydroxyproline assay or Sircol assay), and gene expression analysis.

Histological and Molecular Analyses

3.2.1. Sirius Red Staining for Collagen Visualization

-

Fix tissue samples in 10% neutral buffered formalin and embed in paraffin.

-

Cut 5 µm sections and deparaffinize and rehydrate.

-

Stain with Picro-Sirius Red solution for 1 hour.

-

Wash with acidified water and dehydrate through graded alcohols and xylene.

-

Mount with a permanent mounting medium.

-

Quantify the red-stained collagen area using image analysis software (e.g., ImageJ).

3.2.2. Hydroxyproline Assay for Collagen Quantification

-

Hydrolyze a known weight of dried tissue in 6N HCl at 110°C for 18-24 hours.

-

Neutralize the hydrolysate with NaOH.

-

Add Chloramine-T reagent and incubate at room temperature for 20 minutes.

-

Add Ehrlich's reagent and incubate at 65°C for 15 minutes.

-

Measure the absorbance at 550 nm.

-

Calculate hydroxyproline concentration based on a standard curve and express as µg per mg of wet tissue weight.

3.2.3. Quantitative Real-Time PCR (RT-qPCR)

-

Isolate total RNA from tissue samples using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).

-

Synthesize cDNA using a reverse transcription kit.

-

Perform qPCR using a SYBR Green-based master mix and primers for target genes (Col1a1, Acta2, Tgfβ, Timp1, etc.) and a housekeeping gene (e.g., Gapdh).

-

Calculate relative gene expression using the ΔΔCt method.

GPR84 Signaling Pathways in Fibrosis

The pro-fibrotic actions of GPR84 are mediated through specific intracellular signaling cascades. The following diagrams illustrate these pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. A Newly Discovered Antifibrotic Pathway Regulated by Two Fatty Acid Receptors: GPR40 and GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GPR84: an immune response dial? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Medium-Chain Fatty Acid Receptor GPR84 Mediates Myeloid Cell Infiltration Promoting Steatohepatitis and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of GPR84 in Metabolic Disorders and Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

G protein-coupled receptor 84 (GPR84) is an emerging therapeutic target with significant implications in both inflammatory processes and metabolic regulation. Primarily expressed on immune cells, its activation is linked to pro-inflammatory responses, including cytokine release, chemotaxis, and phagocytosis. The role of GPR84 in metabolic disorders is more nuanced, with evidence suggesting its involvement in lipid metabolism, glucose homeostasis, and the function of brown adipose tissue. This technical guide provides a comprehensive overview of the current understanding of GPR84, focusing on its signaling pathways, role in disease, and the experimental methodologies used to investigate its function. All quantitative data are summarized for comparative analysis, and key experimental protocols are detailed. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the core concepts.

Introduction to GPR84

GPR84 is a G protein-coupled receptor that was initially identified as an orphan receptor. It is activated by medium-chain fatty acids (MCFAs), particularly those with carbon chain lengths of 9 to 14.[1] However, the physiological concentrations of these MCFAs are often lower than what is required for receptor activation, suggesting the existence of other endogenous ligands that are yet to be discovered.[2] GPR84 expression is most abundant in immune cells, including macrophages, neutrophils, and microglia, and is significantly upregulated in response to inflammatory stimuli like lipopolysaccharide (LPS).[3][4] This inflammation-dependent expression pattern underscores its critical role in the immune response.

GPR84 Signaling Pathways

GPR84 activation initiates a cascade of intracellular signaling events primarily through coupling to inhibitory G proteins (Gαi/o). However, evidence also supports its interaction with other G protein subtypes and β-arrestin, leading to a diversity of cellular responses.

Upon agonist binding, GPR84 predominantly couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3] The dissociation of the Gβγ subunit can activate downstream effectors such as phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These events culminate in the activation of downstream kinase cascades, including the PI3K/Akt and MAPK/ERK pathways, which are central to inflammatory responses.

Beyond Gαi/o, GPR84 has also been shown to couple to Gα12/13, activating Rho signaling pathways that are involved in cell migration and cytoskeletal rearrangement. Furthermore, agonist binding can induce the recruitment of β-arrestins. β-arrestin recruitment can lead to receptor desensitization and internalization, but also initiate G protein-independent signaling cascades, further diversifying the functional outcomes of GPR84 activation.

Caption: GPR84 Signaling Pathways.

The Role of GPR84 in Inflammation

GPR84 is a key player in the inflammatory response, primarily by enhancing the functions of innate immune cells.

Pro-inflammatory Effects in Macrophages

Activation of GPR84 in macrophages leads to a heightened pro-inflammatory state. This is characterized by:

-

Enhanced Cytokine and Chemokine Production: GPR84 activation, particularly in LPS-primed macrophages, amplifies the expression and secretion of pro-inflammatory mediators such as TNFα, IL-6, IL-12B, CCL2, CCL5, and CXCL1.

-

Increased Phagocytosis: GPR84 signaling enhances the phagocytic capacity of macrophages, a critical process for clearing pathogens and cellular debris.

-

Chemotaxis: GPR84 activation promotes the migration of macrophages towards inflammatory stimuli.

Caption: GPR84 in Macrophage Activation.

The Role of GPR84 in Metabolic Disorders

The function of GPR84 in metabolic diseases is multifaceted and, in some aspects, contested.

Obesity and Glucose Metabolism

Studies on the role of GPR84 in obesity and glucose metabolism have yielded conflicting results. Some research indicates that GPR84-deficient mice on a high-fat diet exhibit hyperglycemia and hyperlipidemia, suggesting a protective role for GPR84 in glucose and lipid homeostasis. Conversely, other studies have shown that GPR84 deletion has no significant effect on body weight or glucose tolerance in mice fed diets enriched with either medium-chain or long-chain fatty acids. These discrepancies may be attributable to differences in experimental design, including the specific composition of the diets and the genetic background of the mice.

Brown Adipose Tissue (BAT) Function

Recent evidence has highlighted a significant role for GPR84 in the function of brown adipose tissue (BAT), a key site for non-shivering thermogenesis and energy expenditure. GPR84 is highly expressed in BAT, and its expression is further induced by cold stimulation. GPR84 activation in brown adipocytes promotes the expression of thermogenic genes and increases oxygen consumption. Mechanistically, this is linked to an increase in intracellular calcium levels, which in turn enhances mitochondrial respiration. Mice lacking GPR84 show increased lipid accumulation in BAT and are more susceptible to cold, indicating impaired BAT function.

Caption: GPR84 in Brown Adipocyte Activation.

Quantitative Data

Table 1: Potency of GPR84 Agonists

| Agonist | Assay Type | Cell Line | EC50 | Reference |

| 6-n-octylaminouracil (6-OAU) | cAMP Inhibition | CHO-hGPR84 | 14 nM | |

| Capric Acid (C10:0) | Calcium Mobilization | CHO-hGPR84 | 48 µM | |

| Embelin | Not Specified | Not Specified | Potent Agonist | |

| ZQ-16 | Not Specified | Not Specified | Potent Agonist | |

| DL-175 | G protein signaling | Not Specified | Biased Agonist |

Table 2: Potency of GPR84 Antagonists

| Antagonist | Assay Type | Target | IC50 / pA2 | Reference |

| GLPG1205 | Neutrophil Migration | Human GPR84 | 128 nM | |

| GLPG1205 | ROS Response | TNF-α primed neutrophils | 15 nM | |

| PBI-4050 | Gαi Activation | GPR84 | Low Potency | |

| Compound 837 | [35S]GTPγS Binding | Human GPR84 | pA2 = 8.90 |

Table 3: GPR84 Gene Expression Changes

| Condition | Cell/Tissue Type | Fold Change | Reference |

| LPS Stimulation | Murine Macrophages | Significantly Upregulated | |

| High-Fat Diet | Mouse Adipose Tissue | Upregulated | |

| Co-culture with Macrophages | 3T3-L1 Adipocytes | Remarkably Enhanced | |

| TNFα Treatment | 3T3-L1 Adipocytes | Remarkably Enhanced | |

| Cold Exposure | Mouse Brown Adipose Tissue | Increased |

Experimental Protocols

In Vitro Functional Assays

This assay measures the inhibition of adenylyl cyclase activity upon GPR84 activation.

-

Cell Line: CHO-K1 cells stably expressing human GPR84.

-

Procedure:

-

Seed cells in a 384-well plate and incubate for 24 hours.

-

Pre-treat cells with a GPR84 antagonist if performing an inhibition assay.

-

Stimulate cells with forskolin (to induce cAMP production) and a GPR84 agonist simultaneously for 30 minutes at 37°C.

-

Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF or AlphaScreen).

-

-

Data Analysis: Calculate EC50 values for agonists or IC50 values for antagonists from concentration-response curves.

This assay quantifies the effect of GPR84 activation on the phagocytic capacity of macrophages.

-

Cells: Bone marrow-derived macrophages (BMDMs).

-

Procedure:

-

Pre-treat BMDMs with a GPR84 agonist or antagonist.

-

Add fluorescently labeled particles (e.g., zymosan or E. coli bioparticles) to the cells.

-

Incubate to allow for phagocytosis.

-

Wash away non-internalized particles.

-

Quantify phagocytosis by measuring the fluorescence intensity using a plate reader or by flow cytometry.

-

This assay assesses the migration of cells towards a chemoattractant.

-

Cells: Human or murine macrophages.

-

Procedure:

-

Use a transwell migration system with a porous membrane.

-

Place a GPR84 agonist in the lower chamber.

-

Add cells to the upper chamber.

-

Incubate to allow for cell migration through the membrane.

-

Stain and count the cells that have migrated to the lower side of the membrane.

-

In Vivo Studies with GPR84 Knockout Mice

The use of GPR84 knockout (KO) mice is crucial for elucidating the in vivo functions of the receptor.

Caption: GPR84 Knockout Mouse Experimental Workflow.

GPR84 knockout mice can be generated using standard gene-targeting techniques, such as CRISPR/Cas9-mediated gene editing in mouse embryos. It is crucial to use wild-type (WT) littermates as controls to minimize the effects of genetic background.

A GTT assesses the ability of an animal to clear a glucose load from the blood.

-

Procedure:

-

Fast mice for 6 hours with free access to water.

-

Record baseline blood glucose from a tail snip.

-

Administer a bolus of glucose (typically 2 g/kg body weight) via intraperitoneal (IP) injection or oral gavage.

-

Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-injection.

-

-

Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC) to quantify glucose tolerance.

An ITT measures the response to insulin, providing an indication of insulin sensitivity.

-

Procedure:

-

Fast mice for 4-6 hours.

-

Record baseline blood glucose.

-

Administer human insulin (typically 0.75 U/kg body weight) via IP injection.

-

Measure blood glucose levels at 15, 30, 45, and 60 minutes post-injection.

-

-

Data Analysis: Plot the percentage decrease in blood glucose from baseline over time.

Conclusion

GPR84 is a pivotal receptor at the intersection of inflammation and metabolism. Its well-defined pro-inflammatory role in immune cells makes it an attractive target for the development of antagonists to treat inflammatory diseases. The emerging functions of GPR84 in metabolic regulation, particularly in brown adipose tissue, suggest that targeting this receptor could also have therapeutic potential for metabolic disorders. However, the conflicting data regarding its role in obesity and glucose homeostasis highlight the need for further research to fully elucidate its physiological functions. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of modulating GPR84 signaling.

References

- 1. enamine.net [enamine.net]

- 2. protocols.io [protocols.io]

- 3. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GPR84 signaling promotes intestinal mucosal inflammation via enhancing NLRP3 inflammasome activation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Endogenous Ligands and Antagonist Binding Sites of GPR84

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 84 (GPR84) is a class A GPCR that has garnered significant attention as a therapeutic target, primarily due to its role in inflammation and immunometabolism.[1][2][3][4] Expressed predominantly in immune cells such as macrophages, neutrophils, and microglia, GPR84 expression is markedly upregulated in response to pro-inflammatory stimuli like lipopolysaccharide (LPS).[5] While its activation is linked to pro-inflammatory responses, including cytokine release, chemotaxis, and phagocytosis, the precise nature of its endogenous ligands and the structural basis for antagonist interaction remain areas of intense investigation. This technical guide provides a comprehensive overview of the current understanding of GPR84 endogenous ligands, its signaling mechanisms, and the molecular determinants of its antagonist binding sites.

Endogenous Ligands of GPR84

GPR84 is activated by medium-chain fatty acids (MCFAs), specifically those with carbon chain lengths of 9 to 14. This has led to its classification as a fatty acid sensing receptor. However, the micromolar concentrations required for activation by these MCFAs have raised questions about whether they are the true, high-potency physiological ligands, leading to GPR84's continued classification as a "nominally orphan" receptor.

The most potent endogenous agonists identified to date are hydroxylated MCFAs. Studies have shown that MCFAs with a hydroxyl group at the 2- or 3-position are more effective at activating GPR84 than their non-hydroxylated counterparts. Capric acid (C10:0), undecanoic acid (C11:0), and lauric acid (C12:0) are among the most potent described endogenous agonists.

Quantitative Data on Endogenous and Surrogate Agonists

The following table summarizes the potency of various endogenous and synthetic surrogate agonists for GPR84.

| Ligand | Type | Assay | Potency (EC50) | Reference |

| 2-hydroxy lauric acid (2-OH-C12) | Endogenous (Potential) | [35S]GTPγS | 9.9 µM | |

| 3-hydroxy lauric acid (3-OH-C12) | Endogenous (Potential) | [35S]GTPγS | 13 µM | |

| 2-hydroxy capric acid (2-OH-C10) | Endogenous (Potential) | [35S]GTPγS | 31 µM | |

| 3-hydroxy capric acid (3-OH-C10) | Endogenous (Potential) | [35S]GTPγS | 230 µM | |

| 6-n-octylaminouracil (6-OAU) | Synthetic Surrogate | [35S]GTPγS | 105 nM | |

| 2-(hexylthio)pyrimidine-4,6-diol (ZQ-16) | Synthetic Surrogate | Functional Assay | 213 nM | |

| DL-175 | Synthetic Biased Agonist | cAMP Assay | Comparable to 6-OAU |

GPR84 Signaling Pathways

Activation of GPR84 by its agonists primarily initiates signaling through a pertussis toxin (PTX)-sensitive Gi/o pathway. This canonical pathway involves the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels. The dissociation of the G-protein into its Gαi and Gβγ subunits triggers multiple downstream cascades.

Key signaling events following GPR84 activation include:

-

Gαi-mediated Inhibition of Adenylyl Cyclase: Reduces cAMP production.

-

Gβγ-mediated Signaling: The released Gβγ subunits can activate pathways such as Phosphoinositide 3-kinase (PI3K)/Akt and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.

-

Calcium Mobilization: GPR84 stimulation can induce the release of calcium (Ca2+) from intracellular stores like the endoplasmic reticulum.

-

NF-κB Activation: The receptor's signaling cascade can lead to the activation of the nuclear factor kappa B (NF-κB) pathway, a critical regulator of inflammatory gene expression.

Recent studies have also highlighted the phenomenon of biased agonism at GPR84. This means that different ligands can stabilize distinct receptor conformations, preferentially activating one downstream pathway over another (e.g., G-protein-dependent vs. β-arrestin-dependent pathways). For example, the biased agonist DL-175 shows a preference for G-protein signaling and, unlike the surrogate agonist 6-OAU, fails to induce significant chemotaxis in macrophages while still enhancing phagocytosis.

References

- 1. A Biased Agonist at Immunometabolic Receptor GPR84 Causes Distinct Functional Effects in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biased agonists of GPR84 and insights into biological control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. accedacris.ulpgc.es [accedacris.ulpgc.es]

- 5. Liminal BioSciences - Selective GPR84 Antagonist [liminalbiosciences.com]

GPR84: A Promising Therapeutic Target for Inflammatory Bowel Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic and debilitating inflammatory condition of the gastrointestinal tract with a growing global prevalence. Current therapeutic strategies, while effective for some, are often associated with significant side effects and loss of response over time, highlighting the urgent need for novel therapeutic targets. G protein-coupled receptor 84 (GPR84) has emerged as a compelling candidate in this landscape. Primarily expressed on immune cells, GPR84 expression is significantly upregulated in the inflamed intestinal tissue of IBD patients and in preclinical models of colitis. Emerging evidence strongly suggests that GPR84 plays a pivotal pro-inflammatory role in the gut, primarily through the modulation of macrophage function. This technical guide provides a comprehensive overview of the core evidence supporting GPR84 as a therapeutic target for IBD, detailing its signaling pathways, preclinical validation, and associated experimental methodologies.

GPR84 Expression and Role in IBD Pathophysiology

GPR84 is a Gαi-coupled receptor whose expression is largely restricted to immune cells, including neutrophils, monocytes, and macrophages.[1][2] In the context of IBD, multiple studies have demonstrated a significant upregulation of GPR84 in the inflamed colonic mucosa of both ulcerative colitis (UC) and Crohn's disease (CD) patients.[1][3] This increased expression is also observed in dextran sulfate sodium (DSS)-induced colitis models in mice, a well-established animal model that mimics key aspects of human UC.[1]

The elevated expression of GPR84 in IBD is not merely correlational. Functional studies have demonstrated that GPR84 activation exacerbates intestinal inflammation. Infiltrating macrophages expressing GPR84 are significantly increased in the colonic mucosa of IBD patients and colitis models. These GPR84-positive macrophages exhibit a pro-inflammatory M1 phenotype, contributing to the inflammatory cascade.

GPR84 Signaling Pathways in Intestinal Inflammation

GPR84 activation by its endogenous ligands, which are thought to be medium-chain fatty acids, triggers a cascade of intracellular signaling events that promote inflammation. The primary signaling pathway involves the Gαi subunit of the G protein, which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Beyond this canonical pathway, GPR84 activation in macrophages has been shown to engage several other pro-inflammatory signaling modules:

-

NLRP3 Inflammasome Activation: GPR84 signaling enhances the activation of the NLRP3 inflammasome in macrophages, a key platform for the maturation and secretion of the potent pro-inflammatory cytokines IL-1β and IL-18.

-

AKT and ERK Signaling: Activation of GPR84 can lead to the phosphorylation and activation of the protein kinase B (AKT) and extracellular signal-regulated kinase (ERK) pathways, which are critical for cell survival, proliferation, and inflammatory responses.

-

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway, a master regulator of inflammation, is also activated downstream of GPR84, leading to the transcription of numerous pro-inflammatory genes.

Preclinical Validation of GPR84 as a Therapeutic Target

The therapeutic potential of targeting GPR84 in IBD has been investigated in preclinical studies using both genetic and pharmacological approaches.

GPR84 Knockout Mice Studies

Mice genetically deficient in GPR84 (GPR84-/-) exhibit significant protection from DSS-induced colitis. Compared to their wild-type littermates, GPR84-/- mice show reduced body weight loss, a lower disease activity index (DAI), and less shortening of the colon. Histological analysis of the colon from GPR84-/- mice reveals a marked reduction in inflammatory cell infiltration, mucosal damage, and expression of pro-inflammatory cytokines.

| Parameter | Wild-Type (WT) + DSS | GPR84-/- + DSS | Reference |

| Body Weight Loss (%) | Significant loss | Reduced loss | |

| Disease Activity Index (DAI) | High | Significantly lower | |

| Colon Length (cm) | Significant shortening | Less shortening | |

| Histological Score | Severe inflammation | Mild inflammation | |

| Colonic IL-1β levels | Elevated | Significantly reduced | |

| Colonic TNF-α levels | Elevated | Significantly reduced |

Pharmacological Inhibition with GPR84 Antagonists

Pharmacological blockade of GPR84 with small molecule antagonists has also demonstrated therapeutic efficacy in preclinical models of colitis.

-

CLH536: This novel GPR84 antagonist has been shown to suppress colitis in the DSS model by reducing the polarization and function of pro-inflammatory macrophages. Administration of CLH536 resulted in a dose-dependent amelioration of colitis symptoms.

-

GLPG1205: This GPR84 antagonist also showed efficacy in preclinical IBD models, reducing disease activity and neutrophil infiltration. However, a Phase II clinical trial of GLPG1205 in patients with moderate-to-severe ulcerative colitis did not meet its primary efficacy endpoint. The reasons for this translational failure are not fully understood but highlight the complexities of targeting this pathway in human disease.

| Treatment Group | Dose | Change in Body Weight | Disease Activity Index (DAI) | Reference |

| Vehicle + DSS | - | Significant loss | High | |

| CLH536 + DSS | 10 mg/kg | Reduced loss | Significantly lower | |

| CLH536 + DSS | 30 mg/kg | Further reduced loss | Significantly lower | |

| Sulfasalazine + DSS (Positive Control) | 30 mg/kg | Reduced loss | Significantly lower |

Key Experimental Protocols

Reproducible and robust experimental protocols are crucial for the investigation of GPR84 in the context of IBD. Below are detailed methodologies for key experiments.

DSS-Induced Colitis in Mice

This is the most widely used model to induce colitis that resembles human UC.

-

Animals: 8-10 week old C57BL/6 mice are commonly used.

-

Induction: Dextran sulfate sodium (DSS; molecular weight 36,000-50,000 Da) is dissolved in sterile drinking water at a concentration of 2-5% (w/v). This DSS solution is provided to the mice as their sole source of drinking water for 5-7 consecutive days. Control mice receive regular sterile drinking water.

-

Monitoring: Mice are monitored daily for body weight, stool consistency, and the presence of blood in the stool. The Disease Activity Index (DAI) is calculated based on these parameters.

-

Endpoint Analysis: At the end of the study, mice are euthanized, and the colon is excised. Colon length is measured, and tissue sections are collected for histological analysis (H&E staining) and measurement of cytokine levels (ELISA or qPCR).

Macrophage Chemotaxis Assay

This assay is used to assess the ability of GPR84 ligands to induce the migration of macrophages.

-

Cell Preparation: Bone marrow-derived macrophages (BMDMs) are isolated from the femurs and tibias of mice and cultured in the presence of M-CSF to differentiate them into mature macrophages.

-

Assay Setup: A chemotaxis chamber, such as a Boyden chamber or a more advanced system like the Incucyte® Chemotaxis Assay, is used. The lower chamber is filled with medium containing the chemoattractant (e.g., a GPR84 agonist), and the upper chamber contains the macrophage cell suspension. The two chambers are separated by a porous membrane.

-

Incubation: The chamber is incubated for a period of time to allow the macrophages to migrate through the pores towards the chemoattractant.

-

Quantification: The number of migrated cells on the lower side of the membrane is quantified by staining and microscopy or by using an automated cell imaging system.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon GPR84 activation, which is a hallmark of Gαi-coupled receptor signaling.

-

Cell Line: A stable cell line expressing GPR84, often HEK293 or CHO cells, is used.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.

-

Ligand Addition: The GPR84 agonist is added to the cells, and the change in fluorescence is measured in real-time using a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Data Analysis: The increase in fluorescence intensity reflects the mobilization of intracellular calcium. Dose-response curves can be generated to determine the potency (EC50) of the agonist.

Quantitative Real-Time PCR (qRT-PCR) for GPR84 Expression

This technique is used to quantify the mRNA expression levels of GPR84 in tissues and cells.

-

RNA Extraction: Total RNA is isolated from colon tissue samples or isolated immune cells using a commercial RNA extraction kit.

-

Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR: The cDNA is then used as a template for qPCR with primers specific for GPR84 and a housekeeping gene (e.g., GAPDH) for normalization. The reaction is performed in a real-time PCR cycler, which monitors the amplification of the target gene in real-time using a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: The relative expression of GPR84 is calculated using the ΔΔCt method.

Immunohistochemistry (IHC) for GPR84

IHC is used to visualize the localization and expression of the GPR84 protein in tissue sections.

-

Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) colon tissue sections are deparaffinized and rehydrated.

-

Antigen Retrieval: Antigen retrieval is performed to unmask the antigenic sites, typically by heat-induced epitope retrieval in a citrate buffer.

-

Blocking and Antibody Incubation: The tissue sections are blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for GPR84. This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: A chromogenic substrate (e.g., DAB) is added, which is converted by the enzyme into a colored precipitate at the site of the antigen.

-

Counterstaining and Visualization: The sections are counterstained (e.g., with hematoxylin) to visualize the cell nuclei and then mounted for microscopic examination.

Conclusion and Future Directions

The collective evidence strongly supports GPR84 as a pro-inflammatory receptor that plays a significant role in the pathogenesis of IBD. Its upregulation in inflamed intestinal tissue and its ability to drive macrophage-mediated inflammation make it an attractive therapeutic target. Preclinical studies using GPR84 knockout mice and specific antagonists have demonstrated promising efficacy in ameliorating colitis.

Despite the setback of the GLPG1205 clinical trial, the therapeutic potential of targeting GPR84 in IBD should not be dismissed. Further research is warranted to understand the complexities of GPR84 signaling in the human gut and to develop novel therapeutic strategies. This may include the development of more potent and selective GPR84 antagonists, the exploration of biased agonists that may have different downstream effects, or combination therapies. A deeper understanding of the endogenous ligands of GPR84 and the specific cell types and signaling pathways it regulates in the diverse landscape of human IBD will be critical for the successful clinical translation of GPR84-targeted therapies.

References

- 1. GPR84 signaling promotes intestinal mucosal inflammation via enhancing NLRP3 inflammasome activation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [en.bio-protocol.org]

- 3. GPR84 signaling promotes intestinal mucosal inflammation via enhancing NLRP3 inflammasome activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Basis of Species Selectivity in GPR84 Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

G protein-coupled receptor 84 (GPR84) has emerged as a compelling therapeutic target for a spectrum of inflammatory and fibrotic diseases. As the development of selective antagonists progresses, a critical challenge has surfaced: significant variations in antagonist potency and efficacy across different species. This species-dependent pharmacology presents a considerable hurdle for the preclinical evaluation and translation of novel GPR84-targeted therapies. This in-depth technical guide dissects the molecular underpinnings of this species selectivity, providing a comprehensive resource for researchers in the field. We will delve into the quantitative differences in antagonist activity, detail the experimental protocols for assessing these differences, and visualize the key signaling pathways and molecular interactions that govern this selectivity.

The Challenge of Species Orthologue Selectivity

Pharmacological studies have revealed that certain GPR84 antagonists exhibit high affinity for the human receptor but are significantly less potent or inactive at rodent orthologues, such as those from mice and rats.[1][2] This discrepancy is not observed with endogenous agonists like medium-chain fatty acids or certain synthetic agonists, which often display similar potencies across species.[2][3] This highlights a nuanced structural divergence in the antagonist binding sites of GPR84 across different species.

Quantitative Analysis of Antagonist Activity

The species-specific differences in antagonist affinity are starkly illustrated by quantitative pharmacological data. The following tables summarize the binding affinities (pA2) and inhibitory concentrations (pIC50) of key GPR84 antagonists across human, mouse, and rat orthologues.

| Compound | Human GPR84 (pA2 / pIC50) | Mouse GPR84 (pA2 / pIC50) | Rat GPR84 (pA2 / pIC50) | Reference |

| Compound 837 | 8.90 ± 0.08 (pA2) | No measurable pA2 | Not reported | [1] |

| Compound 020 | 9.19 ± 0.10 (pA2) | < 6.0 (pA2) | Not reported | |

| Compound 1 | Not reported | Unable to antagonize | Not reported | |

| Compound 4 | Not reported | Unable to antagonize | Not reported | |

| Compound 107 | High affinity (pIC50 vs 2-HTP) | Lower affinity (pIC50 = 6.50 ± 0.06 vs 2-HTP) | Not reported |

pA2 represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. pIC50 is the negative logarithm of the molar concentration of an inhibitor that produces 50% of its maximal inhibition.

These data clearly demonstrate a significant drop-off in potency for several antagonist compounds when moving from the human to the mouse receptor. For instance, compound 837 is a potent antagonist of human GPR84 with a pA2 of 8.90, but it shows no significant antagonism at the mouse GPR84. Similarly, compound 020 is over 1000-fold less potent at the mouse receptor compared to the human orthologue.

The Molecular Culprits: Key Amino Acid Residues

The basis for this species selectivity lies in subtle yet critical differences in the amino acid sequences of the GPR84 orthologues, particularly within the antagonist binding pocket. Homology modeling and site-directed mutagenesis studies have pinpointed specific residues that are pivotal in determining antagonist affinity.

Alteration of just two residues in the mouse GPR84 to their human equivalents has been shown to "humanize" the receptor, conferring high affinity for antagonists that are otherwise inactive. This strongly suggests that these amino acid differences directly impact the binding of these compounds. While the specific residues are proprietary in some publications, the principle highlights the sensitivity of the antagonist binding site to minor sequence variations. This knowledge can be leveraged to create rodent models with "humanized" GPR84 for more predictive preclinical studies.

GPR84 Signaling Pathways

GPR84 is a Gi/o-coupled receptor, and its activation by agonists leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, GPR84 activation can stimulate other signaling cascades, including the MAP kinase and PI3K-Akt pathways, which are involved in regulating immune cell functions like cytokine production and migration. Another critical aspect of GPR84 signaling is the recruitment of β-arrestins, which can mediate G protein-independent signaling and are involved in receptor desensitization and internalization.

Caption: GPR84 Signaling Pathways.

Experimental Protocols

The characterization of GPR84 antagonists and the investigation of their species selectivity rely on a suite of well-established in vitro pharmacological assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor. These assays can be performed in two main formats: saturation binding to determine the receptor density (Bmax) and ligand affinity (Kd), and competition binding to determine the affinity (Ki) of unlabeled competitor compounds.

Protocol: Competition Radioligand Binding Assay

-

Membrane Preparation:

-

Culture cells stably expressing the GPR84 orthologue of interest (e.g., HEK293 or CHO cells).

-

Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA with protease inhibitors).

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet and resuspend in a suitable assay buffer. Determine protein concentration using a standard method like the BCA assay.

-

-

Assay Setup:

-

In a 96-well plate, add the cell membrane preparation (typically 3-20 µg of protein per well).

-

Add a fixed concentration of a suitable radioligand (e.g., [3H]3-((5,6-diphenyl-1,2,4-triazin-3-yl)methyl)-1H-indole).

-